molecular formula C11H21N3O2 B15292524 (Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide

(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide

Cat. No.: B15292524
M. Wt: 227.30 g/mol
InChI Key: OWPZWWSEMPFJSL-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide is a complex organic compound featuring a unique structure that includes an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent like 1,4-dioxane at elevated temperatures (around 100°C) . The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate, which undergoes a 7-endo-dig cyclization to form the oxazepine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized oxazepine derivative, while reduction could lead to a more saturated version of the compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of oxazepine derivatives on various biological systems. Its interactions with enzymes and other proteins can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, (Z)-N’-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which (Z)-N’-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism of action would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazepine derivatives such as 1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-one and substituted benzo[b][1,4]oxazepines . These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

What sets (Z)-N’-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide apart is its specific configuration and the presence of the hydroxy and acetimidamide groups

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

2-(3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C11H21N3O2/c12-11(13-15)7-14-5-6-16-8-9-3-1-2-4-10(9)14/h9-10,15H,1-8H2,(H2,12,13)

InChI Key

OWPZWWSEMPFJSL-UHFFFAOYSA-N

Isomeric SMILES

C1CCC2C(C1)COCCN2C/C(=N/O)/N

Canonical SMILES

C1CCC2C(C1)COCCN2CC(=NO)N

Origin of Product

United States

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